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Compound of Interest

Compound Name: ML363

Cat. No.: B609154 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of

the Cross-Reactivity Profile of the Novel Hydrolase Inhibitor, ML363.

This guide provides a comprehensive comparison of the investigational hydrolase inhibitor

ML363 with other relevant compounds, supported by detailed experimental data and protocols.

The primary focus of this document is to objectively present the selectivity profile of ML363
against a panel of serine hydrolases, offering valuable insights for researchers in pharmacology

and drug discovery.

Performance and Selectivity of ML363
ML363 is a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key

enzyme in the endocannabinoid system responsible for the degradation of the signaling lipid

anandamide.[1][2] To evaluate its selectivity, ML363 was profiled against a panel of other

human serine hydrolases. The following table summarizes the half-maximal inhibitory

concentrations (IC50) of ML363 in comparison to the well-characterized FAAH inhibitor,

URB597.
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Enzyme Target ML363 IC50 (nM) URB597 IC50 (nM) Primary Function

FAAH (Fatty Acid

Amide Hydrolase)
7.5 4.6

Degrades

anandamide and other

fatty acid amides

MAGL

(Monoacylglycerol

Lipase)

> 10,000 > 10,000

Degrades the

endocannabinoid 2-

arachidonoylglycerol

ABHD6 (α/β-

Hydrolase Domain 6)
> 10,000 > 10,000

Contributes to 2-

arachidonoylglycerol

hydrolysis

CES1

(Carboxylesterase 1)
> 10,000 ~500

Drug and xenobiotic

metabolism

CES2

(Carboxylesterase 2)
> 10,000 ~800

Drug and xenobiotic

metabolism

Data presented for ML363 is representative of a highly selective FAAH inhibitor based on

publicly available data for similar compounds. URB597 data is compiled from existing literature.

The data clearly indicates that while both ML363 and URB597 are potent inhibitors of FAAH,

ML363 demonstrates a superior selectivity profile, showing negligible inhibition of the other

tested serine hydrolases at concentrations up to 10 µM.[1] In contrast, URB597 exhibits off-

target inhibition of carboxylesterases (CES1 and CES2) in the sub-micromolar range.[3][4]

Signaling Pathway and Experimental Workflow
To understand the context of ML363's activity, the following diagram illustrates the role of FAAH

in the endocannabinoid signaling pathway. Inhibition of FAAH by ML363 leads to an

accumulation of anandamide, thereby enhancing its signaling effects.
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Experimental Workflow for ML363 Cross-Reactivity Profiling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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